molecular formula C24H23ClO2 B1683873 Ospemifene CAS No. 128607-22-7

Ospemifene

Katalognummer: B1683873
CAS-Nummer: 128607-22-7
Molekulargewicht: 378.9 g/mol
InChI-Schlüssel: LUMKNAVTFCDUIE-VHXPQNKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Study Findings

Numerous clinical trials have demonstrated the efficacy of ospemifene in improving vaginal health. Key findings from Phase III studies include:

  • Improvement in Vaginal Maturation Index : this compound significantly decreased the percentage of parabasal cells while increasing superficial cells compared to placebo, indicating healthier vaginal epithelium (P < 0.0001) .
  • Reduction in Vaginal pH : The treatment effectively lowered vaginal pH, which is a critical factor in maintaining vaginal health .
  • Symptom Relief : Patients reported significant improvements in symptoms such as vaginal dryness and dyspareunia after 12 weeks of treatment, with a notable response rate compared to placebo (31.5% vs. 6.0%) .

Data Table: Efficacy Results from Clinical Trials

StudyTreatment Group% Superficial Cells Change% Parabasal Cells ChangeVaginal pH Change
Study 1This compound 60 mg+11.6%-27.4%-0.5
Study 2This compound 60 mg+13.3%-34.6%-0.6
Study 3This compound 60 mg+9.5%-27.4%-0.4

Safety Profile

This compound has shown a favorable safety profile in clinical studies:

  • Adverse Events : The incidence of treatment-emergent adverse events was low, with no significant increases in serious adverse events related to endometrial hyperplasia or carcinoma reported .
  • Long-term Tolerability : In long-term studies (up to 52 weeks), this compound was well tolerated without notable hematological or hepatic abnormalities .

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

  • Case Study on Patient Satisfaction : A cohort of postmenopausal women treated with this compound reported high satisfaction rates (49.2%) regarding symptom relief compared to placebo .
  • Long-term Use : In patients using this compound for extended periods (up to 89 weeks), no significant adverse effects were noted, reinforcing its safety over prolonged use .

Biologische Aktivität

Ospemifene is a selective estrogen receptor modulator (SERM) primarily used to treat moderate to severe vaginal dryness associated with vulvovaginal atrophy (VVA) in postmenopausal women. Its biological activity extends beyond its primary indication, influencing various physiological processes and exhibiting potential therapeutic benefits in other areas. This article explores the biological activity of this compound, supported by clinical trial data, case studies, and detailed research findings.

This compound functions as a partial agonist of estrogen receptors in certain tissues, particularly in the vagina and uterus. It exhibits estrogenic effects that help restore vaginal mucosa and alleviate symptoms of VVA. The compound interacts with estrogen receptors (ERs) in a tissue-selective manner, displaying agonistic activity in the vagina while acting as an antagonist in breast tissue. This selective action helps mitigate risks associated with traditional hormone replacement therapies.

Clinical Efficacy

Phase III Clinical Trials

This compound has been evaluated in multiple clinical trials to assess its efficacy and safety profile. A notable study involved 631 postmenopausal women with VVA, randomized to receive either this compound (60 mg daily) or placebo over 12 weeks. Key findings included:

  • Vaginal Maturation Index : this compound significantly increased the percentages of superficial cells and decreased parabasal cells compared to placebo (P < 0.0001).
  • Vaginal pH : A significant reduction in vaginal pH was observed, indicating improved vaginal health.
  • Dyspareunia : Symptoms of dyspareunia were significantly reduced (P < 0.001) with this compound treatment compared to placebo .

Table 1: Summary of Clinical Trial Results

EndpointThis compound Group (n=316)Placebo Group (n=315)P-value
% Superficial CellsIncreasedDecreased<0.0001
Vaginal pHDecreasedIncreased<0.0001
Dyspareunia SeverityReducedNo significant change<0.001
Patient Satisfaction49.2% satisfied33.8% satisfied0.0007

Immune Modulation

Recent studies have explored this compound's potential role in immune modulation. Research indicated that this compound could enhance T cell activation and promote the expression of key cytokines such as interferon-gamma and interleukin-2 in vitro. In vivo studies demonstrated that this compound, when combined with peptide cancer vaccines, increased antigen-specific immune responses and cytotoxic T-lymphocyte activity .

Pharmacokinetics

This compound is metabolized primarily by cytochrome P450 enzymes (CYP3A4, CYP2C9, CYP2C19). Its major metabolite, 4-hydroxythis compound, accounts for approximately 25% of the parent compound's biotransformation. The drug has a terminal half-life of about 26 hours and is predominantly excreted via feces (75%) and urine (7%) .

Safety Profile

Long-term safety studies have shown that this compound is well tolerated among users, with minimal adverse effects reported. Notably, there were no significant incidents of endometrial hyperplasia or carcinoma associated with its use over extended periods .

Table 2: Adverse Effects Reported

Adverse EffectIncidence Rate (%)
Hot Flashes5
Vaginal Discharge4
Nausea3
Headache2

Case Studies

Case studies have highlighted the effectiveness of this compound in real-world settings. For instance, two women experiencing dyspareunia due to VVA reported significant improvements in their symptoms after initiating treatment with this compound, demonstrating its practical utility beyond clinical trial settings .

Eigenschaften

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMKNAVTFCDUIE-VHXPQNKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCO)/CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025426
Record name Ospemifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble, Soluble in methanol, Soluble in ethanol
Record name Ospemifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ospemifene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8281
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Ospemifene is a next generation SERM (selective estrogen receptor modulator) that selectively binds to estrogen receptors and either stimulates or blocks estrogen's activity in different tissue types. It has an agonistic effect on the endometrium., OSPHENA is an estrogen agonist/antagonist with tissue selective effects. Its biological actions are mediated through binding to estrogen receptors. This binding results in activation of estrogenic pathways in some tissues (agonism) and blockade of estrogenic pathways in others (antagonism).
Record name Ospemifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ospemifene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8281
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from ethanol + water, White to off-white crystalline powder

CAS No.

128607-22-7
Record name Ospemifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128607-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ospemifene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128607227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ospemifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ospemifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{4-[(1Z)-4-chloro-1,2-diphenylbut-1-en-1-yl]phenoxy}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OSPEMIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0P231ILBK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ospemifene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8281
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ospemifene
Reactant of Route 2
Reactant of Route 2
Ospemifene
Reactant of Route 3
Reactant of Route 3
Ospemifene
Reactant of Route 4
Reactant of Route 4
Ospemifene
Reactant of Route 5
Reactant of Route 5
Ospemifene
Reactant of Route 6
Reactant of Route 6
Ospemifene
Customer
Q & A

Q1: What are the downstream effects of ospemifene binding to estrogen receptors in the vagina?

A1: this compound binding to estrogen receptors in the vagina promotes the maturation of vaginal epithelial cells. This leads to an increase in the proportion of superficial and intermediate cells, while reducing parabasal cells. [, ] Additionally, it helps restore vaginal pH to a normal range and improves vaginal moisture. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: Unfortunately, the provided research abstracts do not mention the specific molecular formula and weight of this compound.

Q3: Is there information available regarding the material compatibility, stability, and catalytic properties of this compound?

A3: The provided research focuses on the pharmacological properties and clinical applications of this compound. Information regarding material compatibility, stability outside of a biological context, and catalytic properties are not included.

Q4: Have computational chemistry and modeling techniques been applied to this compound research?

A4: The provided abstracts do not delve into specific computational chemistry studies or modeling techniques used in this compound research.

Q5: How does the structure of this compound contribute to its tissue-selective effects?

A5: While the precise structural basis for tissue selectivity is complex, this compound's structure allows it to bind to estrogen receptors in various tissues but with differing downstream effects. [] This suggests subtle conformational changes in the receptor complex depending on the tissue environment, leading to distinct gene expression profiles and ultimately tissue-specific agonist or antagonist activity. [, ]

Q6: Are there specific SHE (Safety, Health, and Environment) regulatory considerations related to this compound research and development mentioned in the research?

A6: The provided research abstracts primarily focus on the pharmacological and clinical aspects of this compound. Information regarding specific SHE regulations and compliance is not included.

Q7: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A7: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within a few hours. [, ] It exhibits high plasma protein binding and undergoes extensive metabolism, primarily in the liver. [, , ] The major metabolites, 4-hydroxythis compound and 4'-hydroxythis compound, are also pharmacologically active. [, ] this compound is predominantly eliminated through fecal excretion, with a small portion excreted in urine. []

Q8: Does food intake influence the pharmacokinetics of this compound?

A8: Yes, food, particularly high-fat meals, significantly enhances the absorption and bioavailability of this compound. [] This effect is likely due to increased dissolution of the drug in the presence of bile acids. []

Q9: Which cytochrome P450 (CYP) enzymes are involved in the metabolism of this compound?

A9: Multiple CYP enzymes contribute to this compound's metabolism, with CYP3A4 playing a key role. [] Other CYPs involved include CYP2C9, CYP2C19, and CYP2B6. [] This indicates potential for drug interactions with inhibitors or inducers of these enzymes. []

Q10: How does the pharmacokinetic profile of this compound compare to its metabolites?

A10: this compound and its two main metabolites, 4-hydroxythis compound and 4'-hydroxythis compound, reach steady-state concentrations in the body by day 7 of once-daily dosing. [] This indicates minimal accumulation of the parent drug or its metabolites. [] The metabolites exhibit similar pharmacokinetic properties to the parent drug, including a long half-life, suggesting once-daily dosing is appropriate for this compound. [, ]

Q11: How has the efficacy of this compound been demonstrated in preclinical models?

A11: Preclinical studies using ovariectomized rats, a model for postmenopausal bone loss, have shown that this compound effectively reduces bone loss and resorption. [] This effect is attributed to its antiresorptive properties, similar to other SERMs like raloxifene. []

Q12: Has this compound demonstrated antitumor effects in preclinical models of breast cancer?

A12: Yes, studies using the MTag.Tg transgenic mouse model, which develops estrogen receptor-positive mammary tumors, found that this compound effectively prevented and treated tumor growth. [] The drug's effect was dose-dependent and comparable to human dosing levels. []

Q13: What are the key clinical endpoints used to evaluate this compound's efficacy in treating VVA?

A13: Clinical trials evaluating this compound for VVA primarily focus on changes in vaginal cell morphology, vaginal pH, and patient-reported symptoms. [, ] Significant improvements in these parameters compared to placebo are consistently observed. [, ]

Q14: Is there information regarding resistance mechanisms or cross-resistance with other compounds in the context of this compound's therapeutic applications?

A14: The provided research abstracts do not discuss potential resistance mechanisms or cross-resistance patterns related to this compound.

Q15: What are the most common adverse events associated with this compound use?

A15: The most commonly reported adverse events associated with this compound are hot flashes and urinary tract infections. [, ] These side effects are typically mild to moderate and do not lead to treatment discontinuation in most cases. []

Q16: Do the research papers mention specific drug delivery and targeting strategies or research on biomarkers related to this compound?

A16: The research abstracts primarily focus on this compound's pharmacokinetic and pharmacodynamic properties, efficacy, and safety. Information on specific drug delivery and targeting strategies or the utilization of biomarkers in the context of this compound therapy is not included.

Q17: What analytical methods are employed to characterize and quantify this compound and its metabolites in biological samples?

A17: While the research mentions the use of liquid chromatography-mass spectrometry for metabolite identification and quantification, [] detailed descriptions of specific analytical methods employed to characterize and monitor this compound are not provided in the abstracts.

Q18: Do the research papers mention any aspects of environmental impact, dissolution and solubility profiles, analytical method validation, or quality control measures related to this compound?

A18: The provided research focuses primarily on the pharmacological and clinical aspects of this compound. Detailed information regarding its environmental impact, dissolution and solubility profiles, analytical method validation procedures, or quality control measures implemented during its development and manufacturing is not included.

Q19: Does this compound possess immunomodulatory properties?

A19: Yes, recent research suggests that this compound can act as an immune modulator. [] Studies show that it can induce the expression of TH1 cytokines like interferon gamma and interleukin-2, potentially by stimulating T-cells. [] This finding opens possibilities for repurposing this compound to enhance the efficacy of cancer vaccines. []

Q20: What is known about this compound's interactions with drug transporters and its potential to induce or inhibit drug-metabolizing enzymes?

A20: Although the provided research does not extensively cover this compound's interactions with drug transporters, its metabolism by multiple CYP enzymes, particularly CYP3A4, suggests a potential for interactions. [] Concomitant use with strong CYP3A4 inducers like rifampicin might decrease this compound exposure. [] Conversely, coadministration with moderate CYP3A4 inhibitors like ketoconazole could increase this compound levels. [, ]

Q21: Is there information available regarding the biocompatibility, biodegradability, alternatives, or environmental considerations related to this compound disposal?

A21: The provided research abstracts primarily focus on the pharmacological and clinical aspects of this compound. Information regarding its biocompatibility, biodegradability, potential alternatives and substitutes, recycling, waste management procedures, or research infrastructure and resources associated with its development is not included.

Q22: What are the key milestones in the development of this compound as a treatment for VVA?

A22: this compound represents the first non-estrogen compound approved for the treatment of dyspareunia associated with VVA. [, ] Its approval in 2013 by the US Food and Drug Administration marked a significant advancement in postmenopausal women’s health, offering an alternative to estrogen-based therapies. []

Q23: Are there potential cross-disciplinary applications for this compound beyond its use in treating VVA?

A23: While this compound is primarily used for VVA, its potential immunomodulatory properties open avenues for cross-disciplinary applications. [] Combining this compound with cancer vaccines could enhance antitumor immunity, signifying a promising area for future research and potential therapeutic development. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.